

4-Chloro-3-nitropyridine synthesis from 4-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitropyridine

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Synthesis of 4-Chloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **4-chloro-3-nitropyridine** from 4-hydroxy-3-nitropyridine, a crucial transformation in the production of various pharmaceutical intermediates. This document details the chemical and physical properties of the compounds involved, outlines various experimental protocols, and presents a comparative analysis of different synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant, 4-hydroxy-3-nitropyridine, and the product, **4-chloro-3-nitropyridine**, is presented below for easy reference.

| Property | 4-Hydroxy-3-nitropyridine | 4-Chloro-3-nitropyridine |
|-------------------|--|--|
| CAS Number | 5435-54-1 | 13091-23-1 ^[1] |
| Molecular Formula | C ₅ H ₄ N ₂ O ₃ ^[2] | C ₅ H ₃ ClN ₂ O ₂ ^[1] |
| Molecular Weight | 140.10 g/mol ^[2] | 158.54 g/mol ^[1] |
| Appearance | Yellow crystalline solid/powder ^{[3][4]} | Pale yellow to yellow crystalline solid ^[5] |
| Melting Point | 285 °C (dec.) | 35-50 °C |
| Boiling Point | 199 °C (lit.) ^[3] | 95 °C (5 Torr) |
| Solubility | Soluble in water ^[3] | Insoluble in water |

Synthesis Methodologies: A Comparative Overview

The conversion of 4-hydroxy-3-nitropyridine to **4-chloro-3-nitropyridine** is typically achieved through chlorination using various reagents. The choice of chlorinating agent significantly impacts the reaction conditions and yield. Below is a comparative summary of the most common methods.

| Chlorinating Agent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|--|---------------------------|------------------|-------------------|----------------------|--------------|
| Phosphorus Trichloride (PCl ₃) | Toluene | 110 (Reflux) | 16 | 99 | ChemicalBook |
| Phosphorus Oxychloride (POCl ₃) | Toluene | 110 (Reflux) | 16 | 99 | Echemi[1] |
| POCl ₃ / PCl ₅ | Neat (POCl ₃) | Reflux | 3 | High (not specified) | Echemi |
| Phosphorus Pentachloride (PCl ₅) / POCl ₃ | Neat (POCl ₃) | 130-140 | 4 | 45 | Echemi |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **4-chloro-3-nitropyridine** using different chlorinating agents.

Method 1: Chlorination using Phosphorus Trichloride in Toluene

This protocol offers a high-yield synthesis of the target compound.

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (300 mL).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add phosphorus trichloride (65.7 g, 429 mmol) to the cooled suspension.

- Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
- Maintain the reflux for 16 hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
- After completion, cool the mixture to room temperature.
- Remove the solvent by rotary evaporation under reduced pressure.
- Carefully pour the residue into ice water.
- Adjust the pH of the aqueous solution to 10 with potassium carbonate (K₂CO₃).
- Extract the aqueous phase with ethyl acetate.
- Wash the combined organic phases sequentially with water (twice) and brine (once).
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain **4-chloro-3-nitropyridine**.

Reported Yield: 99%^[6]

Method 2: Chlorination using Phosphorus Oxychloride

This method provides an alternative high-yield route to the desired product.

Procedure:

- To a suspension of 3-nitro-4-pyridinol (20g, 143mmol) in toluene (300ml), add phosphorous oxychloride (65.7g, 429mmol) at 0 °C.^[1]
- Warm the resulting mixture to room temperature, then heat to reflux (110 °C) for 16 hours.^[1]
- After cooling to room temperature, remove the solvent in vacuo.^[1]
- Pour the residue onto ice and basify with K₂CO₃ to a pH of 10.^[1]
- Extract the mixture with ethyl acetate.^[1]

- Wash the organic phase twice with water, followed by once with brine.[1]
- Concentrate the organic phase to yield a brown oil which solidifies on standing.[1]

Reported Yield: 99%[1]

Method 3: Chlorination using Phosphorus Pentachloride and Phosphorus Oxychloride

This procedure utilizes a mixture of chlorinating agents.

Procedure:

- To a mechanically stirred mixture of phosphorus pentachloride (16.32 g, 78.6 mmol) and phosphorus oxychloride (16.2 mL), add 4-hydroxy-3-nitropyridine (10.0 g, 71.4 mmol) portionwise at 55-60° C.
- After the addition is complete, raise the temperature to 130-140° C for 4 hours.
- Cool the reaction to room temperature and remove the excess phosphorus oxychloride.
- Cautiously treat the residue with ice/water.
- Make the solution basic with sodium carbonate and extract with ether.
- Dry, filter, and concentrate the combined extracts to yield **4-chloro-3-nitropyridine** as a pale yellow solid.

Reported Yield: 45%

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Nucleus | Chemical Shift (δ , ppm) and Coupling Constants (J, Hz) | Solvent |
|---------------------------|-----------------|--|---------|
| 4-Hydroxy-3-nitropyridine | ^1H | δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H)[7] | DMSO |
| 4-Chloro-3-nitropyridine | ^1H | No specific data found in search results. | - |
| 4-Hydroxy-3-nitropyridine | ^{13}C | No specific data found in search results. | - |
| 4-Chloro-3-nitropyridine | ^{13}C | No specific data found in search results. | - |

Note: While specific NMR data for **4-chloro-3-nitropyridine** was not explicitly found, related structures have been characterized, and the expected shifts can be inferred.

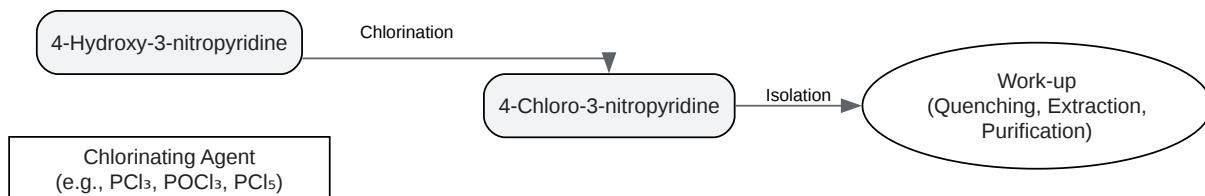
Infrared (IR) Spectroscopy

- 4-Hydroxy-3-nitropyridine: An IR spectrum is available, which would show characteristic peaks for the hydroxyl (O-H), nitro (N-O), and pyridine ring vibrations.[8]
- 4-Chloro-3-nitropyridine:** The IR spectrum is expected to show the disappearance of the broad O-H stretch and the appearance of a C-Cl stretching vibration, in addition to the characteristic nitro group and pyridine ring absorptions.

Reaction Workflow and Logic

The synthesis of **4-chloro-3-nitropyridine** from 4-hydroxy-3-nitropyridine is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. The use of phosphorus-based chlorinating agents is standard for this type of transformation on heteroaromatic rings.

Diagram of the Synthetic Pathway

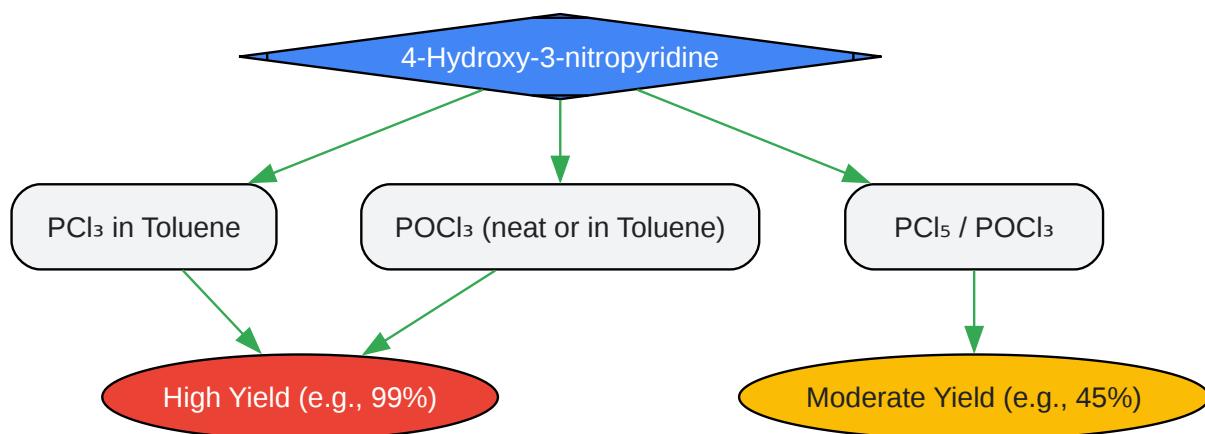


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Caption: Synthetic workflow for the chlorination of 4-hydroxy-3-nitropyridine.

Logical Relationship of Reagents

The choice of chlorinating agent and reaction conditions are interdependent and influence the outcome of the synthesis.



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Caption: Relationship between chlorinating agent and reaction yield.

Conclusion

The synthesis of **4-chloro-3-nitropyridine** from 4-hydroxy-3-nitropyridine is a well-established and efficient process. The use of phosphorus trichloride or phosphorus oxychloride in toluene appears to provide the highest yields. Careful control of reaction conditions and a thorough work-up procedure are essential for obtaining a pure product. This guide provides researchers

and drug development professionals with the necessary information to select and perform the most suitable synthetic route for their specific needs.

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- To cite this document: BenchChem. [4-Chloro-3-nitropyridine synthesis from 4-hydroxy-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021940#4-chloro-3-nitropyridine-synthesis-from-4-hydroxy-3-nitropyridine>]

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